N-(3-acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3-Acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with additional functional groups such as an acetylphenyl and a carboxamide. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-acetylphenylhydrazine with 2,3-dimethylpyridine-4-carboxylic acid under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N~4~-(3-Acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or nitro groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH~4~) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
N~4~-(3-Acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of N4-(3-acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N′-Acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Phenoxy acetamide derivatives
Uniqueness
N~4~-(3-Acetylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10-7-14(15-9-18-21(3)16(15)19-10)17(23)20-13-6-4-5-12(8-13)11(2)22/h4-9H,1-3H3,(H,20,23) |
InChI Key |
VSXYHDFXKOTBGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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